4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
This compound, also known as CP-55940, is a synthetic compound1. It has a linear formula of C21H28ClNO2. The compound was first synthesized in the 1980s and has been the subject of scientific research ever since1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound was synthesized by hydrolysis, followed by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)3.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, the IUPAC Standard InChI for a related compound, Phenol, 4-(1-methyl-1-phenylethyl)-, is provided4.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, a related compound, Phenol, 4-(1-methyl-1-phenylethyl)-, is mentioned5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the search results. However, it is known that the compound has a molecular weight of 366.32466.
Scientific Research Applications
1. Pharmaceutical Applications
Paroxetine hydrochloride, a phenylpiperidine derivative related to 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride, is primarily utilized as a selective serotonin reuptake inhibitor. It is indicated for the treatment of depression, generalized anxiety disorder, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder. The review also covers its physicochemical properties, methods of preparation, and methods of analysis in pharmaceutical and biological samples (Germann, Ma, Han, & Tikhomirova, 2013).
2. Structural and Crystallography Studies
The crystal structures of compounds similar to the chemical structure of 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride have been analyzed. These studies focus on understanding the dihedral angles, distances between atoms, and interactions within crystal structures, providing valuable information for the design of new compounds with desired properties (Li et al., 2005).
3. Antimicrobial and Bioactivity Studies
Compounds structurally related to 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride have been synthesized and tested for their antimicrobial and bioactive properties. Studies have shown that some derivatives exhibit moderate antibacterial activity, and potential bioactivity for anti-leukemia (Shahzadi et al., 2006).
4. Chemical Synthesis and Characterization
Synthesis and characterization of related compounds have been extensively studied. These investigations include the synthesis of novel compounds, characterization using techniques like NMR and X-ray diffraction, and exploration of their potential applications in various fields such as pharmaceuticals (Vervisch et al., 2012).
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the search results. However, a related compound’s safety information is available in an MSDS7.
Future Directions
The future directions of research involving this compound are not explicitly mentioned in the search results. However, given its role as a cannabinoid receptor agonist, it is likely that future research will continue to explore its potential uses1.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.
properties
IUPAC Name |
4-[[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-21(2,17-6-4-3-5-7-17)18-8-9-20(19(22)14-18)24-15-16-10-12-23-13-11-16;/h3-9,14,16,23H,10-13,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYLFRUEEKYYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCNCC3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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